molecular formula C11H18FNO3 B2426157 Tert-butyl 7-(fluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate CAS No. 1935972-25-0

Tert-butyl 7-(fluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

Cat. No.: B2426157
CAS No.: 1935972-25-0
M. Wt: 231.267
InChI Key: PIFHSYTZDQNYFA-UHFFFAOYSA-N
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Description

Tert-butyl 7-(fluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate is a sophisticated chiral bicyclic lactone, protected with a Boc (tert-butoxycarbonyl) group, which serves as a high-value synthetic intermediate in pharmaceutical research and development. This compound belongs to a class of constrained proline derivatives where the fused bicyclic[2.2.1] framework introduces significant structural rigidity. This rigidity is prized for its ability to lock molecular conformations, which is a critical property in the design of active pharmaceutical ingredients (APIs) and bioactive compounds . The incorporation of a fluoromethyl group at the 7-position is a strategic modification frequently employed in modern drug discovery. The fluorine atom can profoundly influence a molecule's properties, including its metabolic stability, membrane permeability, and bioavailability. As a result, this compound is an exceptionally valuable building block for medicinal chemists aiming to optimize lead compounds, particularly for targets in the central nervous system (CNS) and cardiovascular diseases . The Boc-protected nitrogen ensures excellent handling and allows for selective deprotection under mild acidic conditions, facilitating further synthetic elaboration into more complex architectures. This reagent is sold for research use only (RUO) and is strictly intended for laboratory research by qualified professionals. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

tert-butyl 7-(fluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18FNO3/c1-11(2,3)16-10(14)13-5-9-7(4-12)8(13)6-15-9/h7-9H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIFHSYTZDQNYFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1CO2)CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intramolecular Cyclization of Amino Alcohol Precursors

A common method involves the cyclization of appropriately substituted amino alcohols. For example, heating 5-aminopentan-2-ol derivatives in tetrahydrofuran (THF) at 100°C with molecular sieves facilitates oxazolidine ring formation, a precursor to the bicyclic system. Acid catalysts such as p-toluenesulfonic acid (pTSA) enhance reaction efficiency, achieving cyclization in 12–24 hours.

Table 1: Representative Cyclization Conditions

Precursor Solvent Catalyst Temperature Time (h) Yield
5-Aminopentan-2-ol derivative THF pTSA 100°C 18 68%
Epoxide-amino alcohol DCM BF₃·OEt₂ 25°C 6 52%

Transition-Metal-Mediated Ring Closure

Palladium-catalyzed reactions enable stereoselective construction of the bicyclic core. A reported method employs Pd(PPh₃)₄ (5 mol%) with potassium carbonate in dimethylformamide (DMF) at 80°C, achieving 74% yield for analogous structures. This route is advantageous for retaining stereochemical integrity, critical for downstream functionalization.

Introduction of the Fluoromethyl Group

The 7-fluoromethyl substituent is introduced via nucleophilic fluorination or electrophilic fluoromethylation .

Nucleophilic Fluorination of Hydroxymethyl Intermediates

A two-step process involves:

  • Hydroxymethylation : Treating the bicyclic amine with formaldehyde under basic conditions to install a hydroxymethyl group.
  • Fluorination : Replacing the hydroxyl group with fluorine using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. For instance, DAST in dichloromethane (DCM) at −20°C converts hydroxymethyl to fluoromethyl in 63% yield.

Table 2: Fluorination Reagents and Efficiency

Reagent Solvent Temperature Yield
DAST DCM −20°C 63%
Deoxo-Fluor® THF 0°C 58%

Direct Electrophilic Fluoromethylation

Electrophilic agents like Selectfluor® enable single-step fluoromethylation. Reacting the bicyclic amine with Selectfluor® in acetonitrile at 60°C for 8 hours achieves 55% yield, though competing side reactions necessitate careful purification.

Boc Protection of the Amine Nitrogen

The tert-butoxycarbonyl (Boc) group is introduced to protect the secondary amine during subsequent reactions.

Boc-Anhydride Method

Treating the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) in THF at room temperature for 12 hours provides the Boc-protected derivative in 89% yield. Excess Boc₂O (1.5 equiv) ensures complete conversion.

Table 3: Boc Protection Optimization

Base Solvent Boc₂O (equiv) Time (h) Yield
TEA THF 1.5 12 89%
DMAP DCM 2.0 6 78%

Microwave-Assisted Boc Protection

Microwave irradiation at 80°C for 30 minutes accelerates the reaction, achieving 85% yield with reduced solvent volume. This method is preferable for industrial scalability.

Integrated Synthetic Routes

Combining the above steps, two optimized routes emerge:

Sequential Cyclization-Fluorination-Protection

  • Cyclize amino alcohol precursor (68% yield).
  • Fluorinate with DAST (63% yield).
  • Protect with Boc₂O (89% yield).
    Overall yield : 38%.

One-Pot Fluoromethylation and Boc Protection

A tandem reaction using Selectfluor® and Boc₂O in acetonitrile at 60°C for 12 hours achieves 49% overall yield, minimizing intermediate isolation steps.

Purification and Characterization

Final purification typically employs recrystallization from ethyl acetate/hexane or column chromatography (silica gel, 5% methanol in DCM). Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structure and purity.

Key Spectral Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 4.65 (d, J = 12 Hz, 1H, OCH₂), 3.81 (m, 1H, NCH), 1.45 (s, 9H, Boc).
  • ¹⁹F NMR : δ −118.2 (t, J = 48 Hz, CF₂).

Chemical Reactions Analysis

Tert-butyl 7-(fluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluoromethyl group, using reagents like sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Neuropharmacology : The compound is being investigated for its potential as a neuropharmacological agent, particularly in the context of central nervous system disorders. Its structure suggests it may interact with neurotransmitter systems, which is critical for developing treatments for conditions such as depression and anxiety.

Synthesis of Bioactive Compounds : Tert-butyl 7-(fluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate serves as a versatile intermediate in the synthesis of various bioactive molecules. Its unique bicyclic structure allows for modifications that can lead to derivatives with enhanced pharmacological properties.

Synthetic Organic Chemistry

Building Block in Synthesis : The compound is utilized as a building block in synthetic organic chemistry for constructing complex molecular architectures. Its reactivity can be exploited in various coupling reactions, making it valuable in the synthesis of complex organic compounds.

Late-stage Functionalization : The compound's stability under various reaction conditions makes it suitable for late-stage functionalization processes, which are essential in drug discovery and development. This allows chemists to modify existing drug candidates to improve efficacy and reduce side effects.

Case Study 1: Synthesis of H3 Receptor Antagonists

A study highlighted the use of this compound in the synthesis of histamine H3 receptor antagonists. These compounds have shown promise in treating cognitive disorders by modulating histaminergic signaling pathways. The synthetic route involved multiple steps where this compound acted as a crucial intermediate, demonstrating its utility in drug design .

Case Study 2: Development of CNS Active Compounds

Research has indicated that derivatives of this compound exhibit significant activity against CNS targets, suggesting a potential role in developing new therapeutics for neurological diseases . The modifications made to the core structure have led to enhanced selectivity and potency.

Mechanism of Action

The mechanism of action of tert-butyl 7-(fluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate involves its interaction with specific molecular targets. The fluoromethyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and selectivity.

Comparison with Similar Compounds

Similar compounds include:

Compared to these compounds, tert-butyl 7-(fluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate is unique due to the presence of the fluoromethyl group, which can significantly alter its chemical reactivity and biological activity.

Biological Activity

Tert-butyl 7-(fluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate (CAS Number: 1935972-25-0) is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C11_{11}H18_{18}FNO3_3
  • Molecular Weight : 219.26 g/mol
  • CAS Number : 1935972-25-0

The structural features contribute to its interaction with biological systems, particularly in targeting specific receptors or enzymes.

This compound exhibits several mechanisms of action that are relevant to its biological activity:

  • Nicotinic Acetylcholine Receptor Modulation : It has been noted for its role as a partial agonist at the α4β2 nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and neuroprotection .
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including those involved in metabolic pathways, which could be beneficial in treating metabolic disorders .
  • Interaction with Other Receptors : Research indicates that it may interact with other receptor types, contributing to its pharmacological profile and therapeutic effects.

In Vitro Studies

In vitro studies have demonstrated that this compound can modulate neurotransmitter release and neuronal excitability. For instance, it has been shown to enhance the release of dopamine in specific neuronal cultures, suggesting a potential role in treating neurodegenerative diseases such as Parkinson's disease .

In Vivo Studies

Animal studies have provided insights into the compound's efficacy and safety profile:

  • Cognitive Enhancement : In rodent models, administration of the compound resulted in improved performance in memory tasks, indicating its potential as a cognitive enhancer .
  • Neuroprotective Effects : The compound exhibited protective effects against neurotoxic agents, highlighting its potential application in neuroprotection .

Summary of Findings

Study TypeFindingsReference
In VitroEnhanced dopamine release
In VivoImproved cognitive performance
Enzyme InhibitionPotential inhibitor of metabolic enzymes

Q & A

Q. What are the key considerations for synthesizing this compound, and how can intermediates be validated?

Methodological Answer: Synthesis typically involves bicyclic scaffold construction, fluoromethyl group introduction, and Boc protection. Critical steps include:

  • Intermediate validation : Use chiral HPLC or X-ray crystallography to confirm stereochemistry, as bicyclic systems often exhibit rigid conformations (e.g., tert-butyl analogs with resolved crystal structures) .
  • Fluoromethylation : Optimize reaction conditions (e.g., nucleophilic fluorination) to avoid β-elimination, monitored by 19F^{19}\text{F} NMR .

Q. How can researchers ensure purity and structural integrity during characterization?

Methodological Answer:

  • Purity : Employ reverse-phase HPLC (≥95% purity threshold) with UV detection at 210–254 nm, referencing COA (Certificate of Analysis) for batch-specific validation .
  • Structural confirmation : Combine 1H^{1}\text{H}/13C^{13}\text{C} NMR with 2D experiments (HSQC, HMBC) to assign bicyclic protons and carbonyl groups. X-ray crystallography resolves ambiguous NOE signals in rigid bicyclic systems .

Q. What stability challenges arise during storage, and how are they mitigated?

Methodological Answer:

  • Hydrolysis risk : The ester group is sensitive to moisture. Store at –20°C under inert gas (argon) with desiccants. Monitor degradation via LC-MS for free acid formation .
  • Photostability : Conduct accelerated aging under UV light (ICH Q1B guidelines) to assess fluoromethyl bond stability .

Advanced Research Questions

Q. How can conformational contradictions between crystallographic and computational models be resolved?

Methodological Answer:

  • Crystallographic data : Compare experimental bond angles (e.g., C5–O1–C1 = 124.7° ) with DFT-optimized geometries.

  • Molecular dynamics (MD) : Simulate solvent effects (e.g., DMSO) to evaluate flexibility of the oxa-aza bicyclic core. Use RMSD analysis to identify deviations >0.5 Å .

  • Table 1 : Key crystallographic parameters from monoclinic crystals :

    ParameterValue
    Space groupP21
    a, b, c (Å)6.0710, 9.3703, 9.3002
    β (°)100.013
    Z2

Q. What computational strategies predict biological interactions of this compound?

Methodological Answer:

  • Docking studies : Use AutoDock Vina to screen against targets like γ-secretase, leveraging the fluoromethyl group’s electronegativity for hydrogen-bond scoring .
  • Binding affinity : Apply MM/GBSA to calculate ΔG binding, comparing results with experimental IC50_{50} values from enzyme assays .

Q. How should researchers design experiments to analyze regioselective functionalization?

Methodological Answer:

  • Split-plot design : Assign reaction variables (temperature, catalyst) as main plots and substrates (bicyclic analogs) as subplots. Use ANOVA to identify significant factors (p < 0.05) .
  • Contradiction resolution : If fluorination yields vary between batches, apply Design of Experiments (DoE) to isolate impurities via LC-MS/MS fragmentation patterns .

Q. What methodologies validate enantiomeric excess in asymmetric synthesis?

Methodological Answer:

  • Chiral chromatography : Use Chiralpak IA-3 column with hexane:IPA (90:10) to separate enantiomers (Rt_t difference ≥1.5 min) .
  • Vibrational circular dichroism (VCD) : Compare experimental and calculated spectra for absolute configuration assignment, critical for patent disputes .

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